molecular formula C24H19N3O5S B4036747 N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide

N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide

Cat. No.: B4036747
M. Wt: 461.5 g/mol
InChI Key: NZBGOKGECPVWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H19N3O5S and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.10454189 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation

Copper(II)-catalyzed remote sulfonylation of aminoquinolines, including compounds structurally related to N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide, has been developed. This process utilizes sodium sulfinates as sulfide sources, generating environmentally benign byproducts. It offers a method for synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, highlighting an environmentally friendly approach with reduced odorous byproducts (Xia et al., 2016).

Antimalarial and COVID-19 Drug Applications

A theoretical investigation into antimalarial sulfonamides proposed their utility as COVID-19 drugs. This study utilized computational calculations and molecular docking to evaluate the reactivity of N-(phenylsulfonyl)acetamide derivatives against malaria and their potential effectiveness against COVID-19, showcasing the multifaceted applications of sulfonamide compounds in tackling different diseases (Fahim & Ismael, 2021).

Neuroprotection Against Cerebral Ischemia

Research on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a compound related to this compound, has shown its potential as a neuroprotectant for cerebral ischemia. NBQX is a potent inhibitor of the non-NMDA glutamate receptor subtype, protecting against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).

Anticancer Applications

Sulfonamide derivatives have demonstrated significant anticancer activity, highlighting the potential of these compounds in cancer therapy. For instance, 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides have shown remarkable enzymatic and cellular activity against various cancer cells, outperforming FDA-approved drugs in some cases. These compounds affect the acetylation degree of histone H3 and α-tubulin, indicating their mechanism of action involves modulation of gene expression and cell cycle regulation (Lee et al., 2016).

Synthesis and Diuretic Activity

New benzothiazole sulfonamides containing the quinoxaline ring system have been synthesized and evaluated for their diuretic activity. These studies highlight the potential of such compounds as new classes of diuretic agents, with some derivatives showing better activity than reference drugs. This research opens avenues for the development of novel treatments for conditions requiring diuretic intervention (Husain et al., 2016).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c25-33(29,30)17-8-5-15(6-9-17)13-26-24(28)19-12-21(27-20-4-2-1-3-18(19)20)16-7-10-22-23(11-16)32-14-31-22/h1-12H,13-14H2,(H,26,28)(H2,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBGOKGECPVWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.